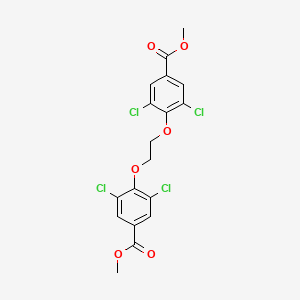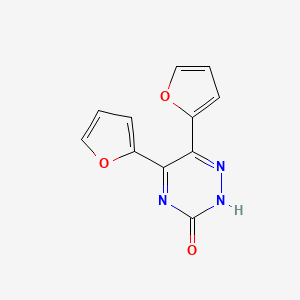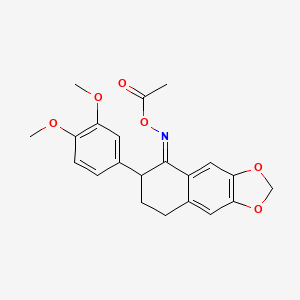
2,2-Bis(((1-oxoisotridecyl)oxy)methyl)propane-1,3-diyl bisisotridecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Bis(((1-oxoisotridecyl)oxy)methyl)propane-1,3-diyl bisisotridecanoate is a complex organic compound with the molecular formula C57H108O8. It is known for its unique structure, which includes multiple ester linkages and long alkyl chains. This compound is often used in various industrial applications due to its chemical stability and functional properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(((1-oxoisotridecyl)oxy)methyl)propane-1,3-diyl bisisotridecanoate typically involves esterification reactions. One common method is the reaction of pentaerythritol with isotridecanoic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Bis(((1-oxoisotridecyl)oxy)methyl)propane-1,3-diyl bisisotridecanoate undergoes several types of chemical reactions, including:
Hydrolysis: Breaking down the ester linkages in the presence of water and an acid or base catalyst.
Oxidation: Reacting with oxidizing agents to form carboxylic acids.
Reduction: Reducing agents can convert the ester groups into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Isotridecanoic acid and pentaerythritol.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives of the original ester.
Aplicaciones Científicas De Investigación
2,2-Bis(((1-oxoisotridecyl)oxy)methyl)propane-1,3-diyl bisisotridecanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its role in developing new pharmaceuticals, particularly in the formulation of lipid-based drug carriers.
Industry: Utilized in the production of high-performance lubricants and as an additive in cosmetics for its emollient properties.
Mecanismo De Acción
The mechanism by which 2,2-Bis(((1-oxoisotridecyl)oxy)methyl)propane-1,3-diyl bisisotridecanoate exerts its effects is primarily through its interaction with lipid membranes. The long alkyl chains allow it to integrate into lipid bilayers, altering membrane fluidity and permeability. This property is particularly useful in drug delivery, where it can enhance the absorption of active pharmaceutical ingredients.
Comparación Con Compuestos Similares
Similar Compounds
- Pentaerythritol tetravalerate
- Pentaerythritol tetrapentanoate
- 2,2-Bis((valeryloxy)methyl)-1,3-propanediol divalerate
Uniqueness
Compared to similar compounds, 2,2-Bis(((1-oxoisotridecyl)oxy)methyl)propane-1,3-diyl bisisotridecanoate stands out due to its longer alkyl chains, which provide enhanced hydrophobicity and stability. This makes it particularly suitable for applications requiring long-lasting performance and resistance to environmental factors.
Propiedades
Número CAS |
93803-90-8 |
|---|---|
Fórmula molecular |
C57H108O8 |
Peso molecular |
921.5 g/mol |
Nombre IUPAC |
[3-(11-methyldodecanoyloxy)-2,2-bis(11-methyldodecanoyloxymethyl)propyl] 11-methyldodecanoate |
InChI |
InChI=1S/C57H108O8/c1-49(2)37-29-21-13-9-17-25-33-41-53(58)62-45-57(46-63-54(59)42-34-26-18-10-14-22-30-38-50(3)4,47-64-55(60)43-35-27-19-11-15-23-31-39-51(5)6)48-65-56(61)44-36-28-20-12-16-24-32-40-52(7)8/h49-52H,9-48H2,1-8H3 |
Clave InChI |
TXDUWSQJCVVNGV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCC(C)C)(COC(=O)CCCCCCCCCC(C)C)COC(=O)CCCCCCCCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















